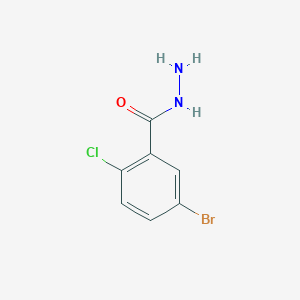

5-Bromo-2-chlorobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFCYCURWFOZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394295 | |

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131634-71-4 | |

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chlorobenzohydrazide synthesis from 5-bromo-2-chlorobenzoic acid

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzohydrazide from 5-bromo-2-chlorobenzoic acid

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is a two-step process commencing with 5-bromo-2-chlorobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride via a robust chlorination reaction using thionyl chloride. The second step details the subsequent reaction of the highly reactive acyl chloride intermediate with hydrazine hydrate to yield the target hydrazide. This document elucidates the underlying reaction mechanisms, provides a detailed step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety procedures for handling the hazardous materials involved. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

5-Bromo-2-chlorobenzoic acid is a dihalogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][3][4] Its utility is prominent in the creation of active pharmaceutical ingredients (APIs), notably as a key starting material for SGLT2 inhibitors like Dapagliflozin, used in the treatment of type 2 diabetes.[2] The conversion of this acid to this compound introduces a reactive hydrazide moiety, which is a crucial functional group for constructing more complex heterocyclic systems and pharmacophores.

The synthetic pathway detailed herein is a well-established and efficient method for preparing carboxylic acid hydrazides.[5][6] Direct condensation of a carboxylic acid with hydrazine is often inefficient. Therefore, a two-step approach is employed to maximize yield and purity.

Step 1: Acyl Chloride Formation. The carboxylic acid is first activated by converting it to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[7]

Step 2: Hydrazinolysis. The resulting 5-bromo-2-chlorobenzoyl chloride is then subjected to nucleophilic acyl substitution with hydrazine hydrate (N₂H₄·H₂O). The high reactivity of the acyl chloride ensures a rapid reaction, but careful temperature control is essential to prevent side reactions, such as the formation of the 1,2-diacylhydrazine byproduct.[8][9]

This guide provides the full operational details to successfully execute this synthesis.

Synthetic Workflow and Mechanism

The overall transformation follows a logical sequence of activation followed by nucleophilic substitution.

Overall Synthetic Workflow

The process can be visualized as a linear, two-stage synthesis.

Caption: High-level workflow for the two-step synthesis.

Reaction Mechanism

Both steps of the synthesis proceed via a nucleophilic acyl substitution mechanism.

-

Acyl Chloride Formation: The oxygen of the carboxylic acid's carbonyl group attacks the sulfur atom of thionyl chloride. Following a rearrangement and the loss of a chloride ion, a highly reactive intermediate is formed. A subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the decomposition of the unstable byproduct into gaseous SO₂ and HCl.

-

Hydrazide Formation: The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and yielding the final this compound product.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly hazardous materials. All operations must be performed by trained personnel inside a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Notes |

| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | 235.46 g/mol | Purity >98% |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Reagent grade, freshly distilled if necessary |

| Hydrazine hydrate (55-64%) | 7803-57-8 | 50.06 g/mol (hydrate) | Reagent grade |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, reagent grade |

| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, reagent grade |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aqueous solution |

| Deionized Water | 7732-18-5 | 18.02 g/mol | --- |

Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

-

Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser topped with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases).

-

Reagent Addition: To the flask, add 5-bromo-2-chlorobenzoic acid (e.g., 10.0 g, 42.5 mmol). Add anhydrous toluene or dichloromethane (approx. 50 mL).

-

Chlorination: While stirring, slowly add thionyl chloride (e.g., 4.7 mL, 63.8 mmol, 1.5 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[7]

-

Reaction: Heat the mixture to reflux (approx. 70-80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The solid starting material should fully dissolve, indicating the formation of the soluble acyl chloride.

-

Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases. The resulting crude 5-bromo-2-chlorobenzoyl chloride is a yellow-orange oil or low-melting solid and is typically used immediately in the next step without further purification due to its reactivity and moisture sensitivity.

Step 2: Synthesis of this compound

-

Setup: In a separate flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of hydrazine hydrate (e.g., 4.2 mL, ~85 mmol, 2.0 eq) in a suitable solvent like dichloromethane (50 mL).

-

Cooling: Cool this hydrazine solution to 0-5°C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize the formation of the 1,2-diacylhydrazine byproduct.[9]

-

Acyl Chloride Addition: Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous dichloromethane (25-30 mL) and load it into the dropping funnel.

-

Reaction: Add the acyl chloride solution dropwise to the cold, vigorously stirred hydrazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of the product will form during the addition.[10]

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Quench the reaction mixture by slowly adding deionized water (50 mL).

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the filter cake sequentially with a small amount of cold water to remove hydrazine salts, followed by a cold, saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with more cold water until the washings are neutral.

-

Dry the collected white solid under vacuum to yield the crude this compound.

-

For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range indicates high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the -NH and -NH₂ protons.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the molecule.

-

FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-Br/C-Cl bonds in the fingerprint region.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern for bromine and chlorine will be distinctive.

Safety, Handling, and Waste Disposal

This synthesis involves multiple hazardous substances requiring strict adherence to safety protocols.

| Reagent | Hazard Summary | PPE & Handling |

| 5-Bromo-2-chlorobenzoic acid | Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13] | Wear gloves, safety glasses, lab coat. Avoid dust inhalation.[12][13] |

| Thionyl Chloride | Highly Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water, releasing toxic HCl and SO₂ gas.[14][15][16][17] | Use in a chemical fume hood is mandatory. Wear heavy-duty gloves (e.g., butyl rubber), face shield, safety goggles, and a lab coat. Handle under an inert atmosphere if possible.[14][18] |

| Hydrazine Hydrate | Toxic & Corrosive. Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.[19][20][21][22][23] | Use in a chemical fume hood is mandatory. Wear gloves, safety goggles, face shield, and lab coat. Avoid all direct contact.[20] |

Waste Disposal:

-

Thionyl Chloride: Excess thionyl chloride should be quenched carefully and slowly by adding it to a large volume of a stirred, cold base solution (e.g., sodium bicarbonate or calcium hydroxide) in a fume hood.

-

Hydrazine Hydrate: Aqueous waste containing hydrazine should be treated with an oxidizing agent like sodium hypochlorite (bleach) before neutralization and disposal according to local regulations.

-

Solvent Waste: Halogenated and non-halogenated solvent waste streams should be collected separately in appropriately labeled containers for disposal.

Troubleshooting and Process Optimization

-

Low Yield in Step 1: Ensure the starting carboxylic acid and solvent are completely dry. Moisture will consume the thionyl chloride. Using a slight excess of thionyl chloride and a catalyst (DMF) can drive the reaction to completion.

-

Formation of 1,2-Diacylhydrazine Byproduct: This common side product arises from the reaction of two molecules of acyl chloride with one molecule of hydrazine. To minimize its formation:

-

Maintain a low reaction temperature (0-5°C) during the acyl chloride addition.[9]

-

Use an excess of hydrazine hydrate (at least 2 equivalents).

-

Add the acyl chloride solution slowly to the hydrazine solution (i.e., "inverse addition").

-

-

Product is Oily or Impure: Inadequate washing during work-up can leave behind starting materials or salts. Ensure thorough washing of the crude product. Recrystallization is highly recommended for achieving high purity.

Conclusion

The conversion of 5-bromo-2-chlorobenzoic acid to this compound is a reliable and scalable two-step synthetic process. The key to success lies in the careful activation of the carboxylic acid to its acyl chloride and the controlled, low-temperature reaction of this intermediate with hydrazine hydrate. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can effectively produce this important chemical intermediate with high yield and purity, facilitating further research and development in medicinal and materials chemistry.

References

- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. (n.d.).

- SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. (2021-07-26).

- 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET. (2025-01-30).

- Thionyl chloride - Safety Data Sheet. (2013-03-19).

- Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19).

- Safety Data Sheet: Thionyl chloride - Carl ROTH. (n.d.).

- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).

- Thionyl chloride - Safety Data Sheet - ChemicalBook. (2025-09-27).

- 5-Bromo-2-chlorobenzoic Acid 98 21739-92-4 - Sigma-Aldrich. (n.d.).

- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - ACS Publications. (2023-08-30).

- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014-09-29).

- A New Procedure for Preparation of Carboxylic Acid Hydrazides - ACS Publications. (n.d.).

- HYDRAZINE HYDRATE MSDS - Oxford Lab Fine Chem LLP. (n.d.).

- Safety Data Sheet - Biosynth. (2023-09-21).

- 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet - ChemicalBook. (2025-12-27).

- Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (n.d.).

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (n.d.).

- A new procedure for preparation of carboxylic acid hydrazides - PubMed. (2002-12-27).

- Safety Data Sheet: Thionyl chloride - Carl ROTH. (n.d.).

- 5-Bromo-2-chlorobenzoic acid SDS, 21739-92-4 Safety Data Sheets - ECHEMI. (n.d.).

- Propanoic acid, 2,2-dimethyl-, hydrazide - Organic Syntheses Procedure. (n.d.).

- Processes for making hydrazides - Google Patents. (n.d.).

-

. (n.d.). Retrieved from

- Acyl chloride - Wikipedia. (n.d.).

- 5-Bromo-2-Chlorobenzoic Acid - Glindia. (n.d.).

- 5-Bromo-2-chlorobenzoic acid | 21739-92-4 - Benchchem. (n.d.).

- 5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki - Guidechem. (n.d.).

- 5-bromo-2-chloro Benzoic Acid - Sihauli Chemicals Private Limited. (n.d.).

- Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. (2025-12-26).

Sources

- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 2. 5-bromo-2-chloro Benzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. rjptonline.org [rjptonline.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. biosynth.com [biosynth.com]

- 13. echemi.com [echemi.com]

- 14. westliberty.edu [westliberty.edu]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. chemicalbook.com [chemicalbook.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. bionium.miami.edu [bionium.miami.edu]

- 19. nexchem.co.uk [nexchem.co.uk]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. files.dep.state.pa.us [files.dep.state.pa.us]

- 22. fishersci.com [fishersci.com]

- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]

physicochemical properties of 5-Bromo-2-chlorobenzohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chlorobenzohydrazide

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core , a halogenated aromatic hydrazide of interest in synthetic and medicinal chemistry. As a derivative of 5-bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals, this compound serves as a valuable building block for novel molecular entities.[1] This document details its chemical identity, structural features, and key physical characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its melting point, solubility profile, and spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Structure

This compound is a bifunctional organic molecule incorporating a halogenated benzene ring and a hydrazide moiety. The presence of bromine and chlorine atoms, along with the reactive hydrazide group, makes it a versatile intermediate for further chemical modifications.[2]

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Bromo-2-chlorobenzoic acid hydrazide, 4-bromo-1-chlorobenzene-2-carbohydrazide | [3][4] |

| CAS Number | 131634-71-4 | [5] |

| Molecular Formula | C₇H₆BrClN₂O | [3][4] |

| Molecular Weight | 249.49 g/mol | [3][4] |

| InChI Key | WWFCYCURWFOZSY-UHFFFAOYSA-N | [3][4] |

Chemical Structure:

Synthetic Rationale

This compound is synthesized from its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. This precursor is a critical starting material for antidiabetic drugs such as Dapagliflozin and Empagliflozin.[1] The standard synthesis route involves the reaction of 5-bromo-2-chlorobenzoic acid (or its more reactive acyl chloride or ester derivative) with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the hydroxyl group of the carboxylic acid with the hydrazinyl group (-NHNH₂).

Caption: Synthetic workflow for this compound.

Physicochemical Characterization Workflow

A systematic approach is essential for the accurate determination of the compound's properties. The following workflow outlines the logical progression of experiments from basic physical properties to detailed structural elucidation.

Caption: Logical workflow for physicochemical characterization.

Melting Point

The melting point is a critical physical property that provides an initial assessment of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[7] While the specific melting point of this compound is not widely reported, its precursor, 5-Bromo-2-chlorobenzoic acid, melts in the range of 154-162°C.[8][9]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard Mel-Temp apparatus or Thiele tube setup.[7]

-

Sample Preparation: Finely powder a small amount of dry this compound.[10] Pack the powder into a capillary tube (sealed at one end) to a height of 1-2 mm by tapping the sealed end on a hard surface.[10][11]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus.

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block again, but slow the rate of temperature increase to 1-2°C per minute as you approach the approximate melting point.[7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.[10]

-

Validation: Repeat the accurate determination with a fresh sample to ensure consistency. Do not reuse a melted sample.[11]

Solubility Profile

Understanding the solubility of a compound is crucial for reaction setup, purification (crystallization), and formulation.[12] The solubility is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[13] Given its structure, this compound is expected to be sparingly soluble in water but soluble in polar organic solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol determines the solubility of the compound in various common laboratory solvents.[14][15]

-

Setup: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Methanol, Dichloromethane, Hexane).

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions.[14]

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[12][14]

-

Observation: Observe whether the solid dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble."[12]

-

Acid-Base Test: For the tube with water, test the pH with litmus paper to check for any acidic or basic properties.[15] For the tubes with 5% HCl and 5% NaOH, solubility indicates the presence of a basic or acidic functional group, respectively.[16]

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble / Insoluble | The large, relatively non-polar aromatic ring counteracts the polarity of the hydrazide group. |

| Ethanol, Methanol | Soluble | Polar protic solvents capable of hydrogen bonding with the hydrazide group. |

| Dichloromethane | Soluble | A polar aprotic solvent that can solvate the molecule. |

| Hexane | Insoluble | A non-polar solvent that cannot effectively solvate the polar hydrazide group. |

| 5% aq. HCl | Potentially Soluble | The hydrazide group has basic nitrogen atoms that can be protonated to form a soluble salt. |

| 5% aq. NaOH | Insoluble | The molecule lacks a sufficiently acidic proton to be deprotonated by a weak base. |

Spectroscopic Properties

Spectroscopic analysis provides detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[17][18]

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show signals for three aromatic protons and three hydrazide protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) will be determined by the electronic effects of the -Cl, -Br, and -C(O)NHNH₂ substituents.

-

Hydrazide Protons (-NH-NH₂): These protons will likely appear as two separate broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The -NH₂ protons typically appear around δ 4.0-5.0 ppm, while the -C(O)NH- proton appears further downfield, potentially > δ 8.0 ppm.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule.[19]

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the δ 165-175 ppm range.

-

Aromatic Carbons: Six signals in the δ 120-140 ppm range. The carbons directly attached to the halogens (C-Cl and C-Br) and the carbonyl group will have their chemical shifts significantly influenced by these substituents.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[20] DMSO-d₆ is often a good choice for hydrazides as it allows for the observation of exchangeable N-H protons.

-

Reference Standard: Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[17]

-

Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a broadband proton-decoupled ¹³C NMR spectrum.[19]

-

Advanced Experiments (Optional): If needed for unambiguous assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to identify direct carbon-proton connections).[21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[22][23]

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) of hydrazide |

| 3300-3100 | N-H stretch | Secondary Amide (-C(O)NH-) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 1680-1640 | C=O stretch (Amide I band) | Carbonyl of hydrazide |

| 1620-1580 | N-H bend | Amine/Amide |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 800-750 | C-Cl stretch | Aryl Chloride |

| 600-500 | C-Br stretch | Aryl Bromide |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid. If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[24]

-

Background Scan: Perform a background scan of the empty instrument to account for atmospheric CO₂ and H₂O.[24]

-

Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum. The typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.[23]

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[25] It is used to determine the molecular weight and elemental formula of a compound.[26]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The spectrum should show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a characteristic pattern of peaks at M, M+2, and M+4. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.

-

Base Peak: The most intense peak in the spectrum, which may or may not be the molecular ion, is called the base peak.[26]

-

Fragmentation Patterns: Common fragmentation pathways for benzohydrazides include cleavage of the N-N bond and the C-N bond, leading to characteristic fragment ions. For example, a fragment corresponding to the 5-bromo-2-chlorobenzoyl cation [Br(Cl)C₆H₃CO]⁺ would be expected.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or direct injection. For non-volatile solids, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a liquid chromatograph (LC-MS) are common.[27]

-

Ionization: The sample is ionized in the source. Electron Ionization (EI) is a common hard ionization technique that causes significant fragmentation, while ESI is a softer technique that often leaves the molecular ion intact.[26][28]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[28]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[28]

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs are common in pharmacologically active molecules. Hydrazide and benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. Therefore, this compound serves as a valuable intermediate for the synthesis of novel compounds for screening in drug discovery programs. Its precursor is a known building block for agrochemicals and materials science applications, suggesting further potential avenues for its derivatives.[2][29]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties that can be thoroughly characterized using standard laboratory techniques. Its melting point provides a reliable indicator of purity, while its solubility profile dictates its handling in various chemical processes. Spectroscopic methods such as NMR, FTIR, and Mass Spectrometry collectively provide an unambiguous confirmation of its molecular structure. The protocols and predicted data outlined in this guide offer a robust framework for researchers to confidently identify, handle, and utilize this versatile chemical intermediate in their synthetic and developmental endeavors.

References

- Melting point determination. (n.d.). University of Calgary. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1rxKsxD17OWt2wLwiAZHd_pbBwjujUOf6CeKmi3ne8U_SFo8gHWq_8giXVE7Bb9XD6cLMc2XXq6azNIFOnGFoxRPMdPmKxAy3iAM6bgdI9Y_Xa4nsqAl5aoQUci-dbqfzQDE94P3z_gPXusIS8KSbKYNWgHPvKn5RbOAfpEMZ

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJL9aTrgzEXAv_Vg3dgYRzgO8OgW01gWlOOXqVRziL46EhYuGEY93pwqIpfXnLUEPRZSs0x3b6XL58gpxB0ejYGlyKhiCUQBUYU1eK2n9n1xcGn11_4ybnFCJuurmDh_3sHTAvlAkEAJhw4RgH1dmWbtBRCgQpSkoMIk94ocMebY3yFld4Pt1VurR8u43dI8nVeQ==

- experiment (1) determination of melting points. (2021, September 19). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp5f3WwYctlPFzghfXpQAstICzQsfItpkxUpr_VF5oWR2sg9YNzB___Wlt9rTazXZ-Ly_IrntJQ2p5IUJd7wkizwx8e68adM5956npv6u8ZaH_hWCz7iA0rIl55zT7guDTm9TeKSpWbBApSQRhSlqT4LJzNtayVXJNUms370dt-V5yGSjNVWY=

- Determination of Melting Point. (n.d.). Clarion University. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfWDotsYkgoSM1v9YzF9xKjuQF6N8KV67XSk6y9lphhU2xXZ7Ec_KCOImIBLxEcqu5as0Uxd34MiSuj3o7c1xX8TMSJXrz8U18kxbvD5zxiXwZ4rqfLMJUXeB84L84NAaeq8COV8icqmt52Q_Q0K4D630P2N63Er7c-bPSLmnn1hiigUAZX2LegxNaYB9AIjeF7XrjgPSlqjBsQOSojoQ=

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxJRzoijGTd1j_6lpujRK2qj3PM_VJsKKlOV4qiaXWuGW_eVdEWCHaR_nvjoSNvPIN5sX4NhbQxbUZmmfquN8rG0Eh-L5ZHpQBiCAc-VvIuw20aksWbTA9wiMa5AIiAgviQ8QbCx7NUSQABoA9vGEZAS4DJs_CQ9TJAAs0HokJUvkyENcgGIXO5fuBq2k=

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdWmeKAlfC-RLiLsn07J7uFRy5Tv_3rFeUrIvCbEk4QqD1llf6NtsbQtRKXXuY0MKwOJ5JgFSKpuYDBOdG8DPVcMxzupoHTCxTtSnK7XjCD66Kn6qV1_ALxxXYEdsHuChxp4BynlbYdTowx8PcKQfc9qm9Os8GUzYsmtAlmiNMo6acUMJ5I9A=

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE10tm36EYHl29OQNFh3NisxFxUiGsvLjLgcApkt3D3uS_U6wf1m_zWl3VHYYFEky_UPWdyTCKkLmmdgTu4FWRE_au65eeg0cIQ8DmjlIC2ZbOZU35m55mx_s4Tchll5ogHAcRG

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhUV7W0eTtV3C69K7nHch8-wnV7ZVSqTXAa9uioBDA7VEkvtKx89LgbFAO4FQQ58xEVfVj1oGkPmq_dtyMU4u2uTLM1O5EEYg9JzRdBX9AFmNKGvvpifEUbFTex4dGnK7W-BlcyQkY2IZhwDO77Z_uTyv1LCCD3gJd1AXlVyvcDoGIHLp_nVl4Aoskkho77aOVAMieXfD_jQ==

- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (n.d.). BenchChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqXIr8L3LIjNghHJy1nvpeHly8pWtw3TxzQ9fMbw3Si6MXnVZEZqr1YzClFI9oyo-PtoL5fieqC9zK6pnBdEkTOGFtLhp-xVbOxrKhowwserSP_ngiQswW1CnWlOTYKrQzZeehCuLiSfJ_LElMQwI20yws-r87cVxTMXKIbL8lzYk8DCUc_0JUHt0Xu_2mvZKNnlqznX0onDtR83QX1rPi5zq0fUh7fMdS_PVVRA3gAc5xJPh_3FNzikKLEt-w_GLACxlB

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1K4xZFqsrybJkt65SqGPiO9-1S2IiJNePaqj7R-yKFDFsZIW_c7HgvAbs7MlP2VAw7nBiEIiylLsviSUmj9IvV7ikcFQYSwCwnoZavbUXW3uQKKK5TpORWuOuKT0pcdxqmNo2L-U=

- 1.3 Mass spectrometry (MS). (n.d.). Organic Chemistry II - Fiveable. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjBhGfrdrLgDmckYrkgnmsvRJEA0_rEl3fZe4zV61ppy8tvpKm7a1wndjfgGiZPV2N3pyDCOxiAEm6yvBgjYEL4fNQiowbQlkGXGs7CWQTTPvZ9fI8DMWs103lN1x4E18Kl1VprGupoFcVUmV4V3izwOzDRD8hKm46CBxBfaxxYkogSNwioFEl0v7y1kPVIDc3mYi_opi3NJgEw1Q=

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from https://vertexaisearch.cloud.google.

- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh9GBrvtd_YaWellmIyJ4RjvsiceV3uSPY3R8LpXn73yHrW213a_JyD5ehUb2qiipNt76q5-pzwG6JIZRnjtUZSwkCsQ4cRoktDajIZpW86xvb47iBlbYQpSrr7uiS_k2FOx7bXjLC2pL4Z1RKZg1skAglYEQ_9YPRjrBhzy_vFIg8aB7qMF1rdw==

- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuaya5qpos4OpSm5VSw1WUsAlxabi5hrrHPpR73Oh6CWUaozj_K5q1ji6lze7U0-PdBQ73Sm8c4BpKcBN168D-_3n4haMdS3vtJMnEquG0RLyVsrwYLgO_mE9BAiy4GU3BS1o8BRLWC5SLpGbh4XnVHZUKQR_EiB2NdjqVL2zK5w8zsmh2SAe0Br16Ioyd4wCSZ8wLJKYlUWCXnFZd5cBTn6cTSQ==

- 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Y3J0keW2yt2n7G-c9bJ-zx60NtVbaknSQYMSAGl468fbneCAByyXcdVOPrajkzhaay14xZz1xM5OlOJNQFb1cq6TgyE-UEzSRjluOmabgcSZcNKWjSpe0M3yXEA1R_0bi2XVjfGv9Q2QVrDU9FsgbG8SIrmfCeMUZZw46K_LftK_DIgtgMrPje9ECaZhJNaI5O79dGYhWpBAgj8OXXZVE-mQHSu9XyomHbs8Y--E6JU_etSBdWaRX295lr_ZQozzybQ-MGS7AQUVg6PPoMNbv8sMcsKGucJsZLBOHXNG6eL4aO0EaFdfpvz3HoUPRmpM6fJWK-pGbAvAR1HDK9ViHSXfCVR1SAFQHAuUnXyKCUMMThDxs8ma7Y7Ly2J_AHJ8

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj1BdipnJb9E72FNRerRozL9T9O_rxVQXBdtCIxQjXVqKDTIhySJGArFtavPXh2OP_3XxsHncbcbeUqjHGnCKynaUFjDCFn0NLBsGZZQt9pZ__UUNZaijA-ljItzTTu3J0rzZuLcn8VCKJfgJo8Cc0IRJSy34gqlx8lXkrMp0=

- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN1DS4OABbfhwIQc81sPzhVQg8r60QilAJEdUOSToNpYlvt4BGIZ4iLaHAEONeBMETeQzVGEYVCD2OE54dQ9pBmSDQUH87dDqVu14TkNu7y50dtrzvq7NRvBjhQ6nqU0Gh1UgUBwgFS0GryOlCRf2gSavJN_-li5XQKEBjpoD0rz1Quqxh-15BzsHz8o1yhbLfAg-FBoCfz5hOWGLKJ6whZZ70Bi3-U3cTsltLEFxKJohT-5f2cxIpNStONoqWmEIklqnGLABNEn11jc4XDKY-YuxY3qpmiLhM5TAAQhVr7tDPT8_OF7osA72oy_b2eA==

- Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXQvM8UkiPSNLIgkim8YWMPthaLpnbf6xCIN07g8TpSbow4t4Z3QHWBviYBMSSI1MPS3kVlCQz4d42WbSBBomp-NJjGSTbO2u7JTgEGKHFu0W0umAGOjrzohiynmE25fmYnq2R3OeCZsKZFuBOQJDtZbcK0PBvWQkgL8YWPiHj3bYNWemfJaYYW-x3UMiv6HuslrDszwHwEgMKJnNcmZy47xvUzElNUcN99M8zaPkHfT5fY3oXhVLPgUc6Lyw=

- Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQhlpqVBYn7zuMBk1murorflAo6DwW5sKHnAKg0hNtq6VvFxSi4v5wU2JVd9HQIBVbCcrA_DP0qrP5rwSTcUdbWG3Ts3FCMo9yFK0AsAycSXiMyeOhtyB2mMmw3kl2GJqtjACDOmEV_vsELCOt5JlYHpMv0teRBw2SJ-3w9F4=

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsRkeCdfv-JkvHZCl-OIXaTzLgBzd7zcirX-ebNarQ8H9aC5Px2-YRBLloPAmWBAYuArV0EqgRKd7L3VsMnD1FcqSCH5N8Y1D26W6QgO86RS2KnG_X0Jr41KAfel7OQcJDE2NNljurJazAXF_wctjVK_TxQ4E=

- Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1S11amoyn4Xh8NCorYXTSfVJNs-dTqwnwsDlWhmo7VvdLBFZjBDC919DZLR4zrgQRgjBLrsLboHK25SscO4YLh0OgkLNQRYoF6IYUjzMUo2TYIlQ703oGvfJkA70Kf739VVFQ-PraB8mhvj_M96DNUw==

- Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). PhotoMetrics, Inc. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkh2cp8WtzQ5dBzBQsvtgF2kzrogbWgBhhqeVX4Y-eFD3LRs62WsgZQDxMrcilqGGXOCvSQ8i-0s5fOndlGRhZn7VzurSrtExIbLHGydffF0Mxj9qR5MW0nHN_h6WD1794TAuJNy4pSaWwigjEONWJVl8QrKIjBGNORklAiE1fCxc=

- Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHkvwvTdA7Opkcy0jK7ua1g8Io3iavR24SjbXm_Z2l_ZdoNmmrGCorGbQjLDcZ8SlYFScdF-8zutLjHUijOvjLmc1EVXS41Thuy1rnk08r1ufHBeBLiI-vuAwG7USJ7FA0b5LQDmAm_xCH6ortUm4a1Ai4H0cPJM2OSTNtAg==

- FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpAHtgRhoxJ4ZZEj_kqC0hwWZpfql8LbF0P67iVQ-kxIcxtp5jlweXiNNiOGHgZvm-21XY15m3_mKchGEv3qRVbxd32KEP9Gfpd_-LrHhz_veAPRjL1UA1n6WBGInr05QP5jyY3yWG

- Mass Spectrometry in Organic Chemistry // HSC Chemistry. (2021, July 9). YouTube. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTiGc687StYTKCDwaGwip554fW_I8FRMjB8SZe8eDw13444IfHGQqfUBj-H8UZVy6IbcxvX_CiidkeqlYjOtei2DQFQbLceJuRxUdh_698GS70Xy463KKgTupFGDDOxCvMoC8PCTg=

- 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNH2uoMx3im5qdIwsGG5Xo6PUaRIhi9LBBrKUDX80c3cAvj77gHuH3yp9fJHTrx0WIbwXcYbPP_yMJC_60oqi4RFrhgKoDBDv6SHt78ZWN6h-1Br4kMWZWhGYo6covmZgHz52sGADNPgyGbmDrjfP-lvB1eIZXvNFZ3aXMiw==

- 5-Bromo-2-chlorobenzoic acid. (2025, December 22). ChemicalBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Oj-_GwCohyn-IJ3daqMYlKGLZtR3w3-vXAlJMH0zPQoxpLTS95fkWFHH6ORFN_1xQc2I3gold5tRI6X6p6MZM-vhMKu59e8p-P_eBPElB3H468qhXVvSsgAAA1dDZBY-xX4OmSKlqg--wt1a72OtEWNiDbNUyTf-0ogKUZ1sSw==

- 5-Bromo-2-chlorobenzoic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJh017U1Nsyqg0xUsipuxpAR_5YsKvZiwrPc9BHPzKvcNAV7oBo0Id7NYfrDPdVdonH74StIT5sFmQJeLxGI6TgDkoLM9-qJHuN5lYWCiZ9JY4weFKxulnWPN4cT602CHtTYjpOQ==

- 5-Bromo-2-chlorobenzoic acid, 98+%. (n.d.). Thermo Scientific Chemicals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH85CzP4ARaNbruc-LV8JeHzFf7pnZvVTf5V04Fc2M4OAP9niGiUi-e_LkUuAhC_-xlAnuwvCxH2hz6tBAqUEGEk0a-NYBicMMLor15nGFPiC2Cp-_vlh2z4zbOwbxQZYAbSQJz_OX-g21ec1lcp1sVenw-1vzdSA==

- 5-Bromo-2-chlorobenzoic acid 98. (n.d.). Sigma-Aldrich. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOGFQ69TC86K0fNirRSA5dGz70UjFMz-chLFIyMOdDYWcLuUiRykOhqXa7s1K8etzRQRY7GfcMhb-NFaAS3sptIUrsJlgVuwsA7m4v9G-G-3v1x9YxjKlNVWmSVTFJUcUUnu_LLvAHQeQd3Qs0u4tcp-RKlw==

- This compound. (n.d.). CymitQuimica. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp4OK8twl_LFqQofNiLxpDpfqbGdfw1hTclEdozAR6czaGqeGK7oqQybQwyTPcfW1col95EVQAtAIOenE_yzfRoBOrD6jcnU0M-3Y7llWkJfqc77x7Wh88gOix8KoXm5eyByLV-Fhfx0eISXaD-DgJccyBfCZiQ3HdNhukiaCAUOJl1qUm048vtJVua7Buo7rxrCrB7VKD

- This compound. (n.d.). CymitQuimica. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDMCkN9NxyuluTE-eb3a6WSs7d9cYb1JK2ba0SxnUarm4ega2dbb451885LAT3N9PQv0n8F3DOtJPdyVYQHz8iORl9nR4wZETcMlRQMjY0IEHMjfzA65sk3ckSbQE0QbVrKzDkhNECjmKWeNUJ9vUUG1zAdOz8cCJG4g90qGyW04ptwYK5lXSC7tQrm9LM1URuBS5xRKtc

- 131634-71-4|this compound. (n.d.). BLD Pharm. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfR0dtIvY2UwPqiVK9q7GZfxP8V6emP9VrTG2tTdsfyq2OEazQWxfdy6meX23jNvWJBMOdtKertsAhjiuBu8y6IU2oeg96cdmzOatxB4mcdeIbGqmXfYeqlRhq9HIPTw0034dJZcLogS7OSlmD

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHscD8NxuYN_Ph8wNuLPPieyTjvg2Sj2AaWgmhbgmyB5zSoTcarvhEg_EAP_YL0_W-jQvR1e-4_ovtU0UmHoRZLcVrJWOsE8c_f32FADrCKkLHWTIdN2T6mE1ubfTLmzz-12GfXanv7gynhoKw=

- Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. (2025, December 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqvXcoIxrNiZAwksN7FKRkjD2hwdV7Qf52lc70R10ycuKgxyygNt-Zi2nnu6yPKNTW8Kcxoi3h2QWvqZpnW4ToK9JFWEY1Q3pc5soOFSaS_AvBoq1Uoj7zuU6E1iIlDR-JpBk3D8G6B8VmBbOUyD2el5hg7Wi9iX3luwWgnq0fKJekyz3HRJU7CenRGBMGHN-2jIr_8k2Y9QPoKFRDeQAGHTKic-Jh40EUFiUEL6bRDAzWfMfUoCgvlRUAg6aMsqtwIL5iOSNefRg-pAcQiOXe

Sources

- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 2. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 131634-71-4|this compound|BLD Pharm [bldpharm.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. 5-Bromo-2-chlorobenzoic Acid | 21739-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4 [sigmaaldrich.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. m.youtube.com [m.youtube.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. azolifesciences.com [azolifesciences.com]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. eag.com [eag.com]

- 23. rtilab.com [rtilab.com]

- 24. mse.washington.edu [mse.washington.edu]

- 25. fiveable.me [fiveable.me]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. nbinno.com [nbinno.com]

5-Bromo-2-chlorobenzohydrazide CAS number 131634-71-4

An In-depth Technical Guide to 5-Bromo-2-chlorobenzohydrazide (CAS: 131634-71-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles.

Core Compound Identity and Physicochemical Profile

This compound is a halogenated aromatic hydrazide. Its structure, featuring a bromo and a chloro substituent on the benzene ring, along with a reactive hydrazide moiety, makes it a valuable and versatile building block in synthetic organic chemistry.

Chemical Structure and Identifiers

-

IUPAC Name : this compound

-

CAS Number : 131634-71-4[1]

-

Molecular Formula : C₇H₆BrClN₂O[2]

-

InChI Key : WWFCYCURWFOZSY-UHFFFAOYSA-N[2]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Weight | 249.49 g/mol | [2] |

| Appearance | White to off-white solid (Typical) | General Supplier Data |

| Purity | ≥98% (Typical Commercial Grade) | [3] |

| Solubility | Soluble in organic solvents like DMF, DMSO. Limited solubility in water. | General Chemical Principles |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1][4] |

Synthesis and Manufacturing: A Two-Stage Approach

The synthesis of this compound is not a trivial, single-step process. It is most efficiently achieved via a two-stage pathway, beginning with the synthesis of its carboxylic acid precursor. Understanding the nuances of each stage is paramount to achieving high yield and purity.

Stage 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid

The critical precursor, 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4), is an important intermediate in its own right, notably used in the synthesis of antidiabetic drugs like Dapagliflozin.[5][6] The regioselectivity of the bromination step is the primary challenge.

Several routes have been reported, including the bromination of 2-chlorobenzotrichloride followed by hydrolysis[7][8] and the diazotization and chlorination of 5-bromo-2-aminobenzoic acid derivatives.[5][9] However, a common and scalable method involves the direct bromination of 2-chlorobenzoic acid.

Causality of Experimental Design: The choice of an NBS/sulfuric acid system is strategic. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the N-bromosuccinimide (NBS) to generate a potent electrophilic brominating agent (Br+). The chloro group on the starting material is an ortho-, para-director; however, the para position is sterically hindered by the carboxylic acid group, favoring bromination at the C5 position. To further enhance selectivity and suppress the formation of the 4-bromo isomer, a reducing sulfur-containing catalyst like sodium sulfide can be introduced, which is a patented innovation in this field.[10]

This protocol is a synthesized representation based on established methodologies.[10][11]

-

Vessel Preparation : Charge a 250 mL four-neck round-bottom flask, equipped with a mechanical stirrer, thermometer, and addition funnel, with 40 mL of concentrated sulfuric acid.

-

Reagent Addition : Add 4.7 g (0.03 mol) of 2-chlorobenzoic acid and 0.936 g (0.012 mol) of sodium sulfide to the flask.

-

Initial Stirring : Stir the mixture at 30°C for approximately 20 minutes until a clear solution is obtained. The sodium sulfide acts to inhibit the formation of the 4-bromo isomer.[10][11]

-

Bromination : Add 5.334 g (0.03 mol) of N-bromosuccinimide (NBS) in portions, maintaining the temperature at 30°C. Continue the reaction for 10-15 minutes post-addition.

-

Precipitation : Slowly pour the reaction mixture into an 80 mL ice-water bath with vigorous stirring to precipitate the crude product.

-

Purification : Filter the crude solid. Recrystallize from a methanol/water mixture (e.g., 40% aqueous methanol) to achieve high purity.[11]

-

Drying & Analysis : Dry the purified white solid under vacuum at 50-60°C. The final product should yield a white solid with an expected purity of >99% by HPLC.[11]

Caption: Synthesis of the key precursor via electrophilic bromination.

Stage 2: Conversion to this compound

The conversion of a carboxylic acid to a hydrazide is a standard organic transformation. The most direct route involves activating the carboxylic acid, typically by converting it to an acyl chloride, followed by nucleophilic acyl substitution with hydrazine.

Causality of Experimental Design: The reaction of an acyl chloride with hydrazine is highly exothermic and can lead to a significant side product: the 1,2-diacylhydrazine.[12] This occurs when a second molecule of the acyl chloride reacts with the newly formed hydrazide. To mitigate this, the reaction is performed at low temperatures, and the acyl chloride is added slowly to a solution containing an excess of hydrazine. This ensures that the acyl chloride preferentially reacts with the more abundant and nucleophilic hydrazine rather than the product hydrazide.[13]

This is a generalized, robust protocol for hydrazide formation.

-

Acyl Chloride Formation (Optional but Recommended) : In a fume hood, reflux a solution of 5-Bromo-2-chlorobenzoic acid with an excess of thionyl chloride (SOCl₂) for 2-3 hours. Remove the excess SOCl₂ under reduced pressure to obtain crude 5-Bromo-2-chlorobenzoyl chloride. This intermediate is often used directly without further purification.

-

Hydrazine Solution : In a separate flask cooled in an ice-salt bath (-10°C to 0°C), prepare a stirred solution of hydrazine monohydrate (2-3 equivalents) in an inert solvent like THF or dichloromethane.

-

Nucleophilic Substitution : Slowly add the crude 5-Bromo-2-chlorobenzoyl chloride (dissolved in a minimal amount of the same inert solvent) dropwise to the cold hydrazine solution. Maintain the temperature below 5°C throughout the addition.[13][14]

-

Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature.

-

Workup : Quench the reaction by adding cold water. The product may precipitate. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound.

Caption: A typical experimental workflow for synthesizing the title compound.

Applications in Medicinal Chemistry and Drug Discovery

While this compound is primarily an intermediate, its structural motifs are highly relevant in drug development. The hydrazide functional group is a versatile handle for constructing more complex molecular architectures.

-

Scaffold for Heterocyclic Synthesis : Hydrazides are well-established precursors for synthesizing various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, which are common cores in many biologically active compounds.[14]

-

Formation of Hydrazones : The hydrazide can be readily condensed with various aldehydes or ketones to form hydrazone derivatives (Schiff bases).[15] Hydrazone-containing molecules have demonstrated a wide range of biological activities, including antibacterial, antitumor, and kinase inhibitory effects.[15][16] For instance, research on 5-bromoindole-2-carboxylic acid hydrazones has identified potent inhibitors of VEGFR-2 tyrosine kinase, a key target in anti-angiogenesis cancer therapy.[16]

-

Intermediate for Active Pharmaceutical Ingredients (APIs) : The precursor, 5-bromo-2-chlorobenzoic acid, is a documented starting material for Dapagliflozin, a selective SGLT2 inhibitor for treating type 2 diabetes.[6] This underscores the industrial relevance of the 5-bromo-2-chloro-substituted phenyl ring system in modern pharmaceuticals.

Caption: The central role of the title compound as a scaffold for diverse bioactive molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The toxicological properties have not been fully investigated, and it should be handled with care.[1]

-

Hazard Identification : It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[1][4]

-

Handling : Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 131634-71-4) is more than a mere catalog chemical; it is a strategically designed intermediate with significant utility in medicinal chemistry and drug discovery. Its efficient two-stage synthesis, beginning with the highly relevant 5-Bromo-2-chlorobenzoic acid precursor, allows for its production at high purity. The true value of this compound lies in the versatility of its hydrazide moiety, which serves as a gateway to a vast array of complex hydrazones and heterocyclic systems with proven biological potential. For researchers and drug development professionals, this compound represents a reliable and valuable building block for constructing novel molecular entities aimed at addressing significant therapeutic challenges.

References

- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS . WIPO Patentscope. [Link]

-

METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS . European Patent Office. [Link]

- US8110705B2 - Processes for making hydrazides.

-

Propanoic acid, 2,2-dimethyl-, hydrazide . Organic Syntheses Procedure. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. [Link]

-

Synthesis of Novel 5-Substituted-3H-[9][10][11]Oxadiazol-2-Ones from CO2 and Hydrazides . RSC Advances. [Link]

-

5-Bromo-2-hydroxybenzohydrazide PubChem Entry . PubChem. [Link]

-

Oxidative Reactions of Hydrazines. I. A New Synthesis of Acid Chlorides . American Chemical Society. [Link]

-

Synthesis of 5-Bromo-2-Chloro-Benzoic Acid . Scribd. [Link]

-

N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide . National Institutes of Health (PMC). [Link]

-

(E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide . National Institutes of Health. [Link]

-

Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives . ChemistrySelect. [Link]

-

Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Amino-3-bromo-5-chlorobenzohydrazide PubChem Entry . PubChem. [Link]

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

5-bromo-2-chloro Benzoic Acid Product Page . Sihauli Chemicals Private Limited. [Link]

-

5-Bromo-2-Chlorobenzoic Acid Product Page . Glindia. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 131634-71-4|this compound|BLD Pharm [bldpharm.com]

- 4. aksci.com [aksci.com]

- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 6. 5-bromo-2-chloro Benzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 11. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

A Technical Guide to the Solubility of 5-Bromo-2-chlorobenzohydrazide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 5-Bromo-2-chlorobenzohydrazide

This compound is a halogenated benzohydrazide derivative, a class of compounds recognized for their wide-ranging biological activities and as versatile intermediates in medicinal chemistry.[1][2] The utility of such compounds in drug discovery and development is fundamentally linked to their physicochemical properties, with solubility being a primary determinant of their behavior in both chemical reactions and biological systems. A thorough understanding of the solubility of this compound is therefore essential for its synthesis, purification, formulation, and in vitro/in vivo testing.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, with its combination of polar and non-polar features, suggests a nuanced solubility profile.

-

Polar Moieties: The presence of the hydrazide group (-CONHNH₂) allows for hydrogen bonding with protic solvents like water, alcohols, and other polar solvents.

-

Non-Polar Moieties: The substituted benzene ring is non-polar and will favor interactions with non-polar organic solvents.

-

Halogenation: The bromine and chlorine substituents increase the molecular weight and can influence intermolecular interactions, potentially affecting solubility in both polar and non-polar solvents.

Based on this structure, it can be predicted that this compound will exhibit limited solubility in water and higher solubility in polar aprotic solvents and alcohols. Its precursor, 5-Bromo-2-chlorobenzoic acid, is known to be sparingly soluble in water but more soluble in organic solvents such as ethanol, methanol, and dichloromethane, which supports this prediction for the hydrazide derivative.[3][4]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[5] This method is considered the gold standard for its accuracy and reliability.

Materials and Equipment

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: High-throughput solubility screening using nephelometry.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Water | 10.2 | < 0.1 |

| Methanol | 5.1 | 5 - 10 |

| Ethanol | 4.3 | 2 - 5 |

| Isopropanol | 3.9 | 1 - 2 |

| Acetonitrile | 5.8 | 10 - 20 |

| Dichloromethane | 3.1 | > 50 |

| Toluene | 2.4 | < 1 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

| N,N-Dimethylformamide (DMF) | 6.4 | > 100 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. While specific solubility data is not widely published, this guide provides the theoretical background and a robust experimental framework for its determination. By following the detailed protocols outlined herein, researchers can generate reliable and reproducible solubility data, enabling the informed progression of their research and development activities. The choice of solvent for synthesis, purification, and formulation of this compound should be guided by such empirical data to ensure optimal outcomes.

References

- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Journal of Molecular Structure, 1318, 138627.

- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- How to Prepare 5-BROMO-2-CHLOROBENZALDEHYDE: A Professional and Interesting Approach. (n.d.). Guidechem.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry, 10(2), 5235-5241.

- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2021). Molecules, 26(15), 4479.

- Solubility of Hydrazine. (n.d.). Solubility of Things.

-

5-Bromo-2-hydroxybenzohydrazide. (n.d.). PubChem. Retrieved from [Link]

- This compound. (n.d.). CymitQuimica.

- 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia.

- This compound. (n.d.). BLD Pharm.

- Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2020). AIP Conference Proceedings, 2243, 030006.

- Drug solubility: why testing early m

- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).

-

5-Bromo-2-chlorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

- The Determination of Hydrazino–Hydrazide Groups. (n.d.).

- CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Scribd.

- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.).

- 5-Bromo-2-chlorobenzoic acid synthesis. (n.d.). ChemicalBook.

- Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.).

- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2018). Molecules, 23(11), 2993.

- Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (2015). Der Pharmacia Lettre, 7(11), 286-294.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Pharmaceuticals, 16(5), 743.

-

5-Bromo-2-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

- N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(5), o801.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Bromo-2-chlorobenzohydrazide Analogues

Abstract

The hydrazide functional group is a cornerstone in medicinal chemistry, valued for its versatile biological activities, including anticancer and antimicrobial properties.[1] The 5-Bromo-2-chlorobenzohydrazide scaffold, in particular, offers a unique combination of halogen substitutions that can enhance membrane permeability and target engagement. This guide provides a comprehensive framework for the systematic biological activity screening of novel analogues derived from this scaffold. We will explore the rationale behind assay selection, present detailed, field-proven protocols for primary and secondary screening, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Targeting the this compound Scaffold

Hydrazides and their derivatives, such as hydrazones, are recognized "privileged structures" in drug discovery.[1] Their ability to form stable complexes with biological targets and their synthetic tractability make them ideal starting points for generating diverse chemical libraries. The specific scaffold, this compound, incorporates two key halogen atoms. The bromine at the 5-position and chlorine at the 2-position create a distinct electronic and steric profile that can drive potent and selective interactions with target proteins.

Numerous studies have highlighted the potential of halogenated benzohydrazides and related structures as anticancer and antimicrobial agents. For instance, various hydrazone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung (A-549), and cervical (HeLa) cancers.[2][3][4] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes like kinases or tubulin polymerization.[5][6][7][8] Similarly, hydrazide-containing compounds have shown promise as antibacterial and antifungal agents, addressing the urgent need for new antimicrobial therapies.[9]

This guide outlines a strategic, multi-tiered approach to screening a library of novel this compound analogues to identify lead compounds for further development.

The Screening Cascade: A Strategy for Efficient Discovery

A hierarchical screening approach is the most efficient method for identifying promising candidates from a chemical library. This process begins with broad, high-throughput assays to identify "hits" and progressively moves towards more specific, mechanism-of-action studies.

Our proposed workflow is designed to maximize information while conserving resources.

Caption: Workflow for a tubulin polymerization inhibition assay.

Brief Protocol:

-

Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer on ice. [10]2. Add a fluorescence reporter and GTP to the tubulin solution.

-

Pipette the mixture into a 96-well plate containing pre-warmed dilutions of the test compound (e.g., BCH-03) and controls (e.g., Colchicine as an inhibitor).

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity every minute for 60 minutes.

-

Inhibitors will show a dose-dependent suppression of the fluorescence signal compared to the vehicle control.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial biological evaluation of this compound analogues. The tiered screening cascade efficiently identifies compounds with significant anticancer or antimicrobial activity.

From our hypothetical data, analogue BCH-03 emerges as a promising anticancer lead due to its potent cytotoxicity and high selectivity index. The next logical step would be to confirm its mechanism as a tubulin polymerization inhibitor and conduct further studies, including cell cycle analysis and apoptosis assays. [6]Analogue BCH-04 shows promising antibacterial activity and warrants further investigation against a broader panel of pathogens, including resistant strains.

The data generated from these screens will form the basis of a strong structure-activity relationship (SAR) study, guiding the next round of synthesis to optimize potency and drug-like properties.

References

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025). American Chemical Society. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

-

Al-Sammarraie, F. K., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28904. [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Kokoshka, J. M., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 59(12), 1179–1182. [Link]

-

Kokoshka, J. M., et al. (1996). Cell-based screen for identification of inhibitors of tubulin polymerization. Journal of Natural Products, 59(12), 1179–1182. [Link]

-

S. Al-Suhaimi, et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(11), 1548. [Link]

-

Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. (n.d.). PubMed. [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2022). Molecules, 27(18), 5894. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Frontiers in Microbiology, 13, 989360. [Link]

-

Liu, Y., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3271–3276. [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019). Antibiotics, 8(3), 123. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). PubMed. [Link]

-

Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). ACS Omega, 8(40), 37303–37318. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). International Journal of Molecular Sciences, 24(3), 2739. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules, 27(24), 8913. [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3505. [Link]

-

Vishnu, T., et al. (2023). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6), 2695–2713. [Link]

-

Vishnu, T., et al. (2022). (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Molecules, 30(5), 1015. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Pharmaceuticals, 16(4), 548. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Pharmaceuticals, 14(5), 484. [Link]

-

Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. (2021). Molecules, 26(23), 7203. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules, 28(8), 3350. [Link]

-

Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents. (2021). Molecules, 26(11), 3359. [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). RSC Medicinal Chemistry, 13(12), 1544–1565. [Link]

-

Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine. (1994). International Journal of Radiation Oncology, Biology, Physics, 28(5), 1205–1210. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Heterocyclic Scaffolds from 5-Bromo-2-chlorobenzohydrazide

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the synthetic utility of 5-Bromo-2-chlorobenzohydrazide as a pivotal precursor for constructing a range of medicinally important heterocyclic compounds. The methodologies detailed herein are grounded in established chemical principles, offering robust and reproducible pathways to novel molecular entities.

Introduction: The Strategic Importance of this compound